N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide
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Description
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Cytotoxicity of Pyrazole Derivatives : Hassan et al. (2014) synthesized a series of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of pyrazole derivatives in developing anticancer agents [Hassan, Hafez, & Osman, 2014].
Molecular Structure and Properties
- Crystal Structure Analysis : Kumara et al. (2018) characterized novel pyrazole derivatives using NMR, mass spectra, FT-IR, and X-ray diffraction studies, providing insights into the structural and electronic properties of these compounds [Kumara, Kumar, Kumar, & Lokanath, 2018].
- Hydrogen Bonding Patterns : Köysal et al. (2005) examined the hydrogen bonding and molecular geometry of N-substituted pyrazoline derivatives, contributing to the understanding of the structural characteristics that influence the stability and reactivity of these molecules [Köysal, Işık, Sahin, & Palaska, 2005].
Biological Activities
- Antibacterial Evaluation : Pitucha et al. (2011) synthesized and evaluated the antibacterial efficacy of N-substituted pyrazole derivatives, identifying compounds with significant activity against various Staphylococcus aureus strains, suggesting the therapeutic potential of these molecules in treating bacterial infections [Pitucha, Kosikowska, Urszula, & Malm, 2011].
Material Science Applications
- Nonlinear Optical Properties : Tamer et al. (2015) conducted a combined experimental and theoretical study on pyrazole-derived molecules, revealing their potential in nonlinear optical applications due to favorable electronic structures and hydrogen bonding patterns [Tamer, Dege, Avcı, Atalay, Özer İlhan, & Çadir, 2015].
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1-(2-methoxyphenyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-9-5-4-8-18(19)24-14-16(12-23-24)21(25)22-13-20-17-7-3-2-6-15(17)10-11-27-20/h2-9,12,14,20H,10-11,13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWUIQENVITPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)NCC3C4=CC=CC=C4CCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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